molecular formula C22H26N2O2 B5350119 1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5350119
M. Wt: 350.5 g/mol
InChI Key: QCNHGIMTKWAKFF-FNORWQNLSA-N
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Description

1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a piperazine ring and a methoxyphenyl group. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name

1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-18(25)19-9-11-21(12-10-19)24-16-14-23(15-17-24)13-5-7-20-6-3-4-8-22(20)26-2/h3-12H,13-17H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNHGIMTKWAKFF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common method includes the reaction of 1-(4-bromophenyl)ethanone with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

    Medicine: Studied for its anti-inflammatory and anti-arthritic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone is unique due to its piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds.

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